molecular formula C7H10N4 B11921111 5-(Azetidin-1-yl)pyridazin-3-amine

5-(Azetidin-1-yl)pyridazin-3-amine

Cat. No.: B11921111
M. Wt: 150.18 g/mol
InChI Key: GBOPIJCCUGPFHO-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an azetidine ring at the 5-position and an amine group at the 3-position.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-(azetidin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C7H10N4/c8-7-4-6(5-9-10-7)11-2-1-3-11/h4-5H,1-3H2,(H2,8,10)

InChI Key

GBOPIJCCUGPFHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC(=NN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)pyridazin-3-amine typically involves the formation of the pyridazine ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can form the pyridazine ring, which can then be further functionalized to introduce the azetidine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(Azetidin-1-yl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)pyridazin-3-amine involves its interaction with various molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes such as phosphodiesterases, which play a role in various physiological processes. The azetidine moiety can also interact with biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the pyridazine ring significantly impacts molecular properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-(Azetidin-1-yl)pyridazin-3-amine Azetidin-1-yl (5), NH₂ (3) C₇H₁₀N₄ 150.19 Rigid azetidine ring, amine group
5-Methylpyridazin-3-amine Methyl (5), NH₂ (3) C₅H₇N₃ 109.13 Small hydrophobic methyl group
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine Fluoropyridinyl (6), NH₂ (4) C₉H₆FN₅ 203.17 Halogenated pyridine, pyrimidine core
Patent compound (TLR7-9 antagonist) Azetidinyl-morpholine (5) Complex structure ~500–600 (estimated) Extended morpholine-azetidine hybrid
  • Azetidine vs. Methyl : The azetidine group in this compound increases molecular weight by ~41 g/mol compared to 5-Methylpyridazin-3-amine. The larger, polar azetidine ring likely improves solubility in aqueous media and enhances target engagement through hydrogen bonding, whereas the methyl group offers minimal steric hindrance and hydrophobic interactions .

Biological Activity

5-(Azetidin-1-yl)pyridazin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by a pyridazine ring substituted with an azetidine group at the 5-position and an amine group at the 3-position. Its molecular formula is C8H11N3C_8H_{11}N_3 with a molecular weight of approximately 149.195g/mol149.195\,g/mol . The specific arrangement of these rings suggests potential interactions with various biological targets, including enzymes and receptors.

  • Hydrogen Bonding and π-π Stacking : The azetidine ring may facilitate hydrogen bonding with biomolecules, while the pyridazine ring can engage in π-π stacking interactions, enhancing its pharmacological properties .
  • Enzyme Interaction : Preliminary studies indicate that this compound may interact with specific enzymes relevant to therapeutic areas such as cancer treatment and neurological disorders .
  • Receptor Binding : The compound's structure allows it to potentially bind to various receptors, which could lead to significant biological responses .

Biological Activity

Research has indicated that compounds structurally similar to this compound often exhibit notable biological activities, including:

  • Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : Compounds in this class are being investigated for their ability to inhibit tumor growth and angiogenesis.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases are being explored .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
AnticancerSuppression of tumor proliferation
NeuroprotectivePotential protective effects on neuronal cells

Case Study: Anticancer Activity

In a study investigating the compound's anticancer properties, researchers found that derivatives similar to this compound exhibited significant inhibition of vascular endothelial growth factor (VEGF) signaling pathways, crucial for tumor angiogenesis. The inhibition of VEGF receptor activity was linked to reduced tumor growth in xenograft models .

Neuroprotective Potential

Another area of research focuses on the neuroprotective effects of compounds with similar structural motifs. These studies suggest that such compounds may modulate neurotransmitter systems, providing therapeutic benefits in conditions like Alzheimer's disease and ADHD .

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